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Uridine, 2'-azido-5-bromo-2',3'-dideoxy-

Cat. No.: B12802729
CAS No.: 126543-49-5
M. Wt: 332.11 g/mol
InChI Key: CDGNLWBJXWZODP-CVTKMRTPSA-N
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Description

Significance of Modified Uridine (B1682114) Derivatives in Nucleic Acid Studies

Uridine is a fundamental component of ribonucleic acid (RNA). nih.gov Modified uridine derivatives are invaluable tools for investigating the intricate structure and function of RNA. researchgate.net Uracil (B121893), the nucleobase of uridine, is the most frequently modified base in natural RNAs, with over 76% of these modifications occurring at the 5-position. researchgate.net

Synthetic modifications to uridine can enhance its biological stability, alter its base-pairing properties, and introduce reactive handles for labeling and cross-linking studies. nih.gov For instance, pseudouridine, an isomer of uridine, improves the stability of RNA secondary structures by forming additional hydrogen bonds. technologynetworks.com The introduction of various functional groups at the C-5 position of uridine has been shown to modulate its biological activity. nih.gov These modified uridine derivatives are instrumental in studying RNA splicing, translation, and interactions with proteins and other nucleic acids.

Overview of Azido (B1232118) and Halogenated Nucleosides as Research Probes

The chemical utility of nucleoside analogs is greatly expanded by the introduction of specific functional groups, such as azido and halogen moieties. These groups serve as versatile research probes due to their unique chemical reactivities and physical properties.

Azido Nucleosides: The azido group (N₃) is a small, stable, and bioorthogonal functional group, meaning it does not typically react with endogenous functional groups within a biological system. nih.gov This property makes azido-modified nucleosides excellent tools for "click chemistry," a set of powerful and specific reactions for bioconjugation. d-nb.inforesearchgate.net Azido-alkyne cycloaddition, a prominent example of click chemistry, allows for the efficient and specific labeling of azido-containing nucleic acids with reporter molecules like fluorophores or biotin. d-nb.inforesearchgate.net Furthermore, the azido group is photo-reactive and can be used in photoaffinity labeling studies to identify and map the binding sites of nucleic acid-interacting proteins. nih.govacs.org Azido-modified nucleosides have been synthesized with the azido group at various positions on both the sugar and the base. d-nb.infomdpi.comnih.gov

Halogenated Nucleosides: The incorporation of halogen atoms (e.g., bromine, iodine) into nucleosides can significantly alter their electronic properties and steric profile. nih.govmdpi.com Halogenation of the nucleobase can influence base pairing stability and has been used to facilitate the crystallization and structural determination of nucleic acids through techniques like single- or multi-wavelength anomalous dispersion (SAD/MAD). nih.gov 5-Bromouracil and 5-bromodeoxyuridine are well-known examples of halogenated nucleosides used in research. sigmaaldrich.comnih.gov Brominated nucleosides can also act as photosensitizers, inducing DNA damage upon irradiation, a property that is explored in photodynamic therapy research. rsc.org

The combination of these modifications in a single molecule, as seen in 2'-azido-5-bromo-2',3'-dideoxyuridine, creates a multifunctional probe. The 2',3'-dideoxy nature provides a chain-terminating property. The 5-bromo modification can influence base pairing and offer a site for further chemical manipulation or structural studies. The 2'-azido group provides a bioorthogonal handle for click chemistry-based labeling and detection.

Research Findings and Compound Characteristics

While specific research articles focusing exclusively on Uridine, 2'-azido-5-bromo-2',3'-dideoxy- are not prevalent in publicly accessible literature, its potential applications can be inferred from the properties of its constituent modifications. The table below summarizes the characteristics and research applications of related modified nucleosides.

Modification Type Key Characteristics Primary Research Applications
Dideoxynucleoside Lacks 2' and 3' hydroxyl groups on the ribose sugar.DNA sequencing (Sanger method), Antiviral and anticancer drug development. nih.govnih.gov
Azido-Modification Contains a bioorthogonal azido (N₃) group.Click chemistry for labeling and bioconjugation, Photoaffinity labeling to study nucleic acid-protein interactions. d-nb.inforesearchgate.netnih.govacs.org
Halogenation (Bromo) Contains a bromine atom on the nucleobase.Enhances crystallographic phasing, Acts as a photosensitizer, Modulates base pairing stability. nih.govrsc.org

Compound Names Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN5O4 B12802729 Uridine, 2'-azido-5-bromo-2',3'-dideoxy- CAS No. 126543-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126543-49-5

Molecular Formula

C9H10BrN5O4

Molecular Weight

332.11 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrN5O4/c10-5-2-15(9(18)12-7(5)17)8-6(13-14-11)1-4(3-16)19-8/h2,4,6,8,16H,1,3H2,(H,12,17,18)/t4-,6+,8+/m0/s1

InChI Key

CDGNLWBJXWZODP-CVTKMRTPSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO

Canonical SMILES

C1C(OC(C1N=[N+]=[N-])N2C=C(C(=O)NC2=O)Br)CO

Origin of Product

United States

Molecular Interactions and Biochemical Mechanisms of Uridine, 2 Azido 5 Bromo 2 ,3 Dideoxy

Substrate Recognition and Metabolism by Nucleoside Kinases

The biological activity of nucleoside analogs like Uridine (B1682114), 2'-azido-5-bromo-2',3'-dideoxy- is contingent upon their metabolic activation within the cell. This activation process is initiated by phosphorylation, a series of reactions catalyzed by nucleoside kinases that convert the nucleoside into its corresponding monophosphate, diphosphate (B83284), and ultimately, its active triphosphate form.

Phosphorylation Pathways of Substituted Uridines

The phosphorylation of Uridine, 2'-azido-5-bromo-2',3'-dideoxy-, also known as 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) (AzBdUrd), begins with its conversion to the 5'-monophosphate. Studies on the closely related analog, 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) (AzIdUrd), reveal that this initial phosphorylation step is efficiently carried out by cytosolic thymidine (B127349) kinase. AzIdUrd acts as a competitive inhibitor of thymidine kinase with an inhibition constant (Ki) of 2.63 µM. nih.gov This indicates a high affinity of the enzyme for this substituted uridine. The phosphorylation of AzIdUrd was inhibited by an excess of thymidine, confirming that it is a substrate for this enzyme. nih.gov

Once the monophosphate is formed, the subsequent phosphorylation to the diphosphate is catalyzed by thymidylate kinase. However, the monophosphate of the related analog, AzIdUrd (AzIdUMP), is a weak competitive inhibitor of thymidylate kinase, with a Ki of 55.3 µM. nih.gov This suggests that the second phosphorylation step is less efficient than the first. Despite this, the active 5'-triphosphate of these analogs does accumulate in cells, albeit at lower levels than the monophosphate. In H9 lymphoid cells exposed to AzIdUrd, the monophosphate form accounted for over 90% of the total soluble radioactivity, with a small but stable level of the triphosphate form being maintained over 12 hours. nih.gov

It is important to note that other metabolic pathways can exist for azido-containing uridine analogs. For instance, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) can be converted into novel metabolites, 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine, which can represent a significant portion of the intracellular metabolites. nih.gov

Interactions with Nucleic Acid Polymerases and Reverse Transcriptases

The active triphosphate form of Uridine, 2'-azido-5-bromo-2',3'-dideoxy- (AzBdUTP) is the molecule that directly interacts with viral and cellular DNA polymerases. Its efficacy as an antiviral agent is determined by its ability to selectively inhibit the viral reverse transcriptase without significantly affecting the host cell's DNA polymerases.

Characterization of Enzyme Inhibition Mechanisms

AzBdUTP has been demonstrated to be a potent and competitive inhibitor of HIV-1 reverse transcriptase. nih.gov This means it competes with the natural substrate, thymidine 5'-triphosphate (dTTP), for the active site of the enzyme. The inhibition constant (Ki) for AzBdUTP against HIV-1 reverse transcriptase is 0.043 µM. nih.gov In contrast, its inhibitory activity against the human cellular DNA polymerase alpha is significantly lower, with a Ki value of 42.7 µM. nih.gov This differential inhibition highlights the selectivity of the compound for the viral enzyme over the host's, which is a crucial characteristic for an effective antiviral drug. The high therapeutic index is attributed to this potent inhibition of the viral reverse transcriptase coupled with the relative insensitivity of the host cell DNA polymerase alpha. nih.gov

Inhibition Constants (Ki) of 3'-Azido-2',3'-dideoxy-5-bromouridine-5'-triphosphate (AzBdUTP) and a Related Analog Against Viral and Cellular Polymerases. nih.gov
CompoundEnzymeKi (µM)
AzBdUTPHIV-1 Reverse Transcriptase0.043
AzBdUTPDNA Polymerase α42.7
AzIdUTP (3'-azido-2',3'-dideoxy-5-iodouridine-5'-triphosphate)HIV-1 Reverse Transcriptase0.028
AzIdUTP (3'-azido-2',3'-dideoxy-5-iodouridine-5'-triphosphate)DNA Polymerase α42.0

Analysis of Chain Termination Events during Nucleic Acid Synthesis

The primary mechanism by which 2',3'-dideoxynucleoside analogs, including Uridine, 2'-azido-5-bromo-2',3'-dideoxy-, inhibit viral replication is through chain termination. After the triphosphate analog is incorporated into the growing viral DNA chain by reverse transcriptase, it prevents the addition of the next nucleotide. This is because the 3'-position of the ribose sugar, which normally has a hydroxyl (-OH) group necessary for forming the phosphodiester bond with the incoming nucleotide, is replaced by an azido (B1232118) (-N3) group. The absence of the 3'-OH group makes further elongation of the DNA chain impossible, leading to the termination of viral DNA synthesis. This mechanism has been demonstrated for other 3'-azido-dideoxynucleosides, where their triphosphate forms are incorporated into the 3'-end of the growing DNA chain, causing a halt in reverse transcription. nih.gov

Conformational Analysis and Structural Determinants of Biological Recognition

The three-dimensional structure of a nucleoside analog is a critical determinant of its ability to be recognized and processed by cellular and viral enzymes. The conformation of the sugar ring and the orientation of the substituents play a key role in how the molecule fits into the active site of kinases and polymerases.

For nucleoside analogs, the sugar ring can adopt various puckered conformations, typically described as C2'-endo or C3'-endo. These conformations influence the relative orientation of the base and the phosphate (B84403) groups, which in turn affects the interaction with enzymes. X-ray crystallographic studies of related 2'-substituted dideoxynucleosides provide insights into the likely conformation of Uridine, 2'-azido-5-bromo-2',3'-dideoxy-. For example, 1-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)thymine was found to have a 3T2 (C3'-exo/C2'-endo) conformation in its solid state. nih.gov This conformation is similar to other active 2'-substituted dideoxynucleosides. The specific conformation adopted by the furanose ring is crucial for the proper positioning of the 5'-hydroxyl group for phosphorylation and for the interaction of the triphosphate form with the active site of a polymerase. While the specific crystallographic data for Uridine, 2'-azido-5-bromo-2',3'-dideoxy- is not detailed in the provided search results, the activity of its close analogs suggests that it adopts a conformation favorable for recognition by thymidine kinase and subsequent potent inhibition of HIV-1 reverse transcriptase.

Applications of Uridine, 2 Azido 5 Bromo 2 ,3 Dideoxy in Academic Research

Development as Molecular Probes for Biological Systems

The unique chemical structure of Uridine (B1682114), 2'-azido-5-bromo-2',3'-dideoxy- allows for its development as a sophisticated molecular probe. The azido (B1232118) group serves as a handle for bioorthogonal chemistry, while the bromo substituent can be exploited for other purposes, including photoaffinity labeling.

The azido group is a key functional group in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction allows for the specific and efficient covalent linkage of the azide-modified nucleoside to a molecule containing a terminal alkyne. This strategy is widely used for labeling and detecting nucleic acids.

In a typical application, Uridine, 2'-azido-5-bromo-2',3'-dideoxy-, as a triphosphate derivative, can be incorporated into DNA. Subsequently, a fluorescent dye or a biotin molecule functionalized with an alkyne can be "clicked" onto the azido group of the incorporated nucleoside. This enables the visualization or affinity purification of the newly synthesized DNA. This approach offers a significant advantage over traditional methods, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), as it does not require harsh denaturation conditions to expose the label for antibody detection. The principles of this reaction are similar to those used with other azido-modified nucleosides, such as 2'-azidoadenosine, which has been shown to be efficiently incorporated into cellular RNA.

Reaction Component Function Example
Azide-modified nucleosideIncorporated into nucleic acidUridine, 2'-azido-5-bromo-2',3'-dideoxy-
Alkyne-functionalized reporterCovalently attaches to the azide (B81097)Fluorescent dye with a terminal alkyne
Copper(I) catalystCatalyzes the cycloaddition reactionCopper sulfate and a reducing agent

The 5-bromo-uracil moiety, in conjunction with the azido group, can be utilized in photoaffinity labeling experiments to identify and map the binding sites of proteins on nucleic acids. While aryl azides are more commonly used as photo-crosslinkers, the combination of the bromo and azido groups in this molecule offers potential for dual cross-linking strategies. Upon irradiation with UV light, the 5-bromouracil can form a covalent bond with nearby amino acid residues of a interacting protein. Similarly, the azido group can be photoactivated to form a highly reactive nitrene, which can also cross-link to interacting molecules. This allows for the "trapping" of transient interactions between DNA and proteins, enabling their identification and the characterization of their binding interfaces. A similar compound, 5-azido-2'-deoxyuridine 5'-triphosphate, has been successfully used to synthesize photoactive DNA for crosslinking studies with proteins nih.gov.

Nucleic Acid Labeling and Functionalization in Vitro and in Cell-Based Assays

The ability to be incorporated into nucleic acids, either enzymatically or through chemical synthesis, makes Uridine, 2'-azido-5-bromo-2',3'-dideoxy- a valuable tool for labeling and functionalizing DNA and RNA.

The triphosphate form of Uridine, 2'-azido-5-bromo-2',3'-dideoxy- can serve as a substrate for DNA polymerases. The absence of the 3'-hydroxyl group, however, means that its incorporation will lead to chain termination. This property is analogous to the mechanism of dideoxynucleotides used in Sanger sequencing. This makes it a useful tool for studying the dynamics of DNA synthesis and for sequencing applications.

Research has shown that various modified nucleotides can be incorporated by polymerases. For instance, both DNA and RNA polymerases have been shown to incorporate nucleotides with novel hydrogen-bonding patterns ffame.org. The incorporation of 2'-azido modified nucleosides like 2'-azidouridine and 2'-azidocytidine into RNA has also been demonstrated nih.gov. The presence of the 5-bromo substituent is generally well-tolerated by polymerases, as evidenced by the widespread use of BrdU harvard.edusigmaaldrich.comsigmaaldrich.com.

Enzyme Potential Application Outcome
DNA PolymeraseDNA sequencing, Probing DNA synthesisChain termination after incorporation
Reverse TranscriptaseMapping viral replicationTermination of reverse transcription

Uridine, 2'-azido-5-bromo-2',3'-dideoxy- can also be incorporated into synthetic oligonucleotides using standard phosphoramidite chemistry. This allows for the site-specific placement of the modified nucleotide within a DNA or RNA strand. These modified oligonucleotides can then be used in a variety of applications. For example, the azido group can be used for post-synthetic labeling with a reporter molecule via click chemistry. This is a common strategy for the functionalization of nucleic acids. The ability to introduce modifications at specific sites is crucial for studying the structure and function of nucleic acids and their interactions with other molecules.

Investigations of Enzyme Kinetics and Mechanistic Studies

As a chain-terminating nucleotide analog, Uridine, 2'-azido-5-bromo-2',3'-dideoxy- is a valuable tool for studying the kinetics and mechanisms of polymerases. By competing with the natural substrate, it can be used to determine the kinetic parameters of a polymerase, such as its binding affinity (Km) and catalytic rate (kcat) for the analog.

Furthermore, the incorporation of this analog can be used to pause the polymerase at specific positions on a template, allowing for the study of the polymerase's conformational changes and its interactions with the DNA template and other proteins involved in DNA replication and repair. The chain-terminating property allows for the precise control of DNA synthesis, which is essential for mechanistic studies.

Advanced Analytical and Computational Approaches in the Study of Uridine, 2 Azido 5 Bromo 2 ,3 Dideoxy

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are paramount in confirming the chemical identity and purity of newly synthesized nucleoside analogs. For Uridine (B1682114), 2'-azido-5-bromo-2',3'-dideoxy-, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be essential for unambiguous structural assignment.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For nucleoside analogs such as Uridine, 2'-azido-5-bromo-2',3'-dideoxy-, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to prevent significant fragmentation of the parent molecule.

High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula (C_9H_9BrN_5O_3). The characteristic isotopic pattern of bromine (approximately equal intensities for ^79Br and ^81Br) would be a key diagnostic feature in the mass spectrum.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns emerge. For Uridine, 2'-azido-5-bromo-2',3'-dideoxy-, key fragmentation pathways would involve the cleavage of the glycosidic bond, separating the brominated pyrimidine (B1678525) base from the dideoxyribose sugar moiety. Other expected fragment ions would arise from the loss of the azido (B1232118) group (N_3) and successive losses from the sugar ring. The study of decomposition pathways of similar compounds, such as 3'-azido-2',3'-dideoxythymidine 5'-monophosphate prodrugs, provides a model for predicting the fragmentation of the target molecule. nih.gov

Table 1: Predicted Key Mass Spectrometry Data for Uridine, 2'-azido-5-bromo-2',3'-dideoxy-

Parameter Predicted Value/Observation
Molecular Formula C_9H_9BrN_5O_3
Monoisotopic Mass 313.9916 Da
Ionization Mode ESI-MS (Positive and Negative)
Key Diagnostic Feature Isotopic pattern of Bromine (M, M+2)
Predicted Major Fragments (MS/MS) [M-N_3]^+/-, [Base+H]^+/-, [Sugar]^+/-

Computational Chemistry and Molecular Modeling Studies

Computational methods offer profound insights into the three-dimensional structure, dynamic behavior, and electronic nature of nucleoside analogs, complementing experimental data.

The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional conformation, particularly the puckering of the sugar ring and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle). Molecular dynamics (MD) simulations are a powerful computational tool to explore the accessible conformations of Uridine, 2'-azido-5-bromo-2',3'-dideoxy- in a simulated physiological environment.

Starting with an initial 3D structure, an MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the characterization of the conformational landscape, identifying the most stable sugar puckers (e.g., C2'-endo, C3'-endo) and the preferred syn/anti conformation of the bromouracil base. The insights gained from conformational analyses of related fluorinated uridine analogues can inform the setup and interpretation of these simulations. nih.gov The dynamics of photoexcited 5-bromo-2'-deoxyuridine (B1667946) have also been studied, highlighting the importance of understanding conformational changes upon energy absorption. nih.govrsc.org

Table 2: Key Parameters Investigated in Molecular Dynamics Simulations of Uridine, 2'-azido-5-bromo-2',3'-dideoxy-

Parameter Description Significance
Sugar Pucker The out-of-plane bending of the furanose ring atoms.Influences the overall shape of the nucleoside and its ability to fit into enzyme active sites.
Glycosidic Torsion Angle (χ) The angle of rotation around the N-glycosidic bond.Determines the relative orientation of the base and sugar (syn vs. anti).
Solvent Accessible Surface Area (SASA) The surface area of the molecule accessible to the solvent.Provides insights into the molecule's hydrophilicity/hydrophobicity and potential for interaction.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the simulated system over time.

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) or semi-empirical methods like AM1 can be used to calculate a variety of molecular descriptors for Uridine, 2'-azido-5-bromo-2',3'-dideoxy-. researchgate.net

These calculations can provide valuable information on the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such data helps in understanding the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. For instance, the Mulliken charge distribution can indicate which atoms are more susceptible to interaction. researchgate.net Quantum-chemical investigations of 5-bromo-2'-deoxyuridine derivatives have shown that lipophilicity is a key factor in their biological activity, a property that can be computationally estimated. researchgate.net

Table 3: Important Electronic Properties from Quantum Chemical Calculations for Uridine, 2'-azido-5-bromo-2',3'-dideoxy-

Property Description Relevance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.An indicator of chemical reactivity and kinetic stability.
Mulliken Atomic Charges A theoretical distribution of the total electron population over the atoms of a molecule.Helps to identify reactive sites (nucleophilic and electrophilic centers).
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Electrostatic Potential Map A visual representation of the charge distribution on the molecule's surface.Predicts how the molecule will interact with other charged species.

Future Research Directions in the Field of Substituted Dideoxyuridine Analogs

Design and Synthesis of Next-Generation Bioconjugation Reagents

The development of novel bioconjugation reagents is a cornerstone of advancing chemical biology, enabling the precise linkage of molecules to proteins, nucleic acids, and other biomolecules. Substituted dideoxyuridine analogs are promising scaffolds for the design of such reagents.

The 2'-azido group is a particularly valuable functional handle for bioconjugation. It is a key participant in one of the most robust and widely used "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov These reactions are highly efficient, specific, and can be performed under biocompatible conditions. Future research will likely focus on leveraging the 2'-azido group of dideoxyuridine analogs to create a new generation of bioconjugation reagents. For instance, these nucleosides could be incorporated into DNA or RNA oligonucleotides, which can then be "clicked" onto alkyne-modified proteins, surfaces, or nanoparticles.

The synthesis of such reagents would build upon established methods for introducing azido (B1232118) groups into nucleosides. One common strategy involves the conversion of a hydroxyl group at the 2'-position to an azide (B81097), often through a multi-step process. A potential synthetic pathway for Uridine (B1682114), 2'-azido-5-bromo-2',3'-dideoxy- and similar analogs could be inferred from the synthesis of related compounds. For example, the synthesis of 5'-azido-2',5'-dideoxyuridine (B8305447) often involves tosylation of the 5'-hydroxyl group followed by displacement with sodium azide. researchgate.net A similar approach could be envisioned for the 2'-position, followed by bromination at the 5-position.

The 5-bromo substituent also offers opportunities for further functionalization. Halogenated nucleosides can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of a wide range of other chemical moieties. This dual functionality—an azido group for click chemistry and a bromo group for cross-coupling—could lead to the development of "dual-handle" bioconjugation reagents. These reagents would allow for the sequential or orthogonal labeling of biomolecules, providing greater flexibility and control in the construction of complex bioconjugates.

Table 1: Potential Bioconjugation Reactions for Substituted Dideoxyuridine Analogs

Functional GroupReaction TypePotential Application
2'-AzidoCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Labeling of alkyne-modified proteins, nucleic acids, and other biomolecules with high specificity.
2'-AzidoStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free labeling of biomolecules in living cells and organisms.
5-BromoSuzuki CouplingAttachment of aryl or vinyl groups for the introduction of fluorescent probes or other functional molecules.
5-BromoSonogashira CouplingIntroduction of alkyne groups, which can then participate in subsequent click chemistry reactions.

Expanding the Utility of Modified Nucleosides in Chemical Biology Tools

Beyond their role as simple linkers, modified nucleosides are increasingly being used to create sophisticated chemical biology tools that can probe and manipulate biological systems. The unique combination of features in compounds like Uridine, 2'-azido-5-bromo-2',3'-dideoxy- makes them attractive candidates for the development of such tools.

One promising area of research is the development of photoaffinity labels. The azido group, upon photolysis, can form a highly reactive nitrene that can covalently cross-link to nearby molecules. This property has been exploited to identify the binding partners of small molecules and to map the active sites of enzymes. While 5-azido-2'-deoxyuridine has been explored as a photoaffinity label, the 2'-azido analog could offer different spatial probing capabilities due to the altered position of the photoreactive group. nih.gov The 5-bromo substituent could further modulate the electronic properties of the molecule or provide an additional site for interaction or modification.

Another exciting application lies in the development of probes for studying DNA replication and repair. Analogs such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have become widely used for labeling newly synthesized DNA. pnas.org A 2'-azido-dideoxyuridine analog could potentially be incorporated into DNA by certain polymerases, and its dideoxy nature would act as a chain terminator. This could be useful for studying the dynamics of DNA synthesis and for identifying the specific polymerases involved in different cellular processes. The 5-bromo modification could also influence the recognition and processing of the nucleoside by cellular machinery, providing a means to dissect the mechanisms of DNA damage response and repair. plos.org

Future research in this area will likely involve:

Enzymatic Incorporation Studies: Investigating which DNA and RNA polymerases can recognize and incorporate these modified nucleosides into nucleic acids.

Development of Novel Probes: Designing and synthesizing new probes for applications such as fluorescence imaging, protein-DNA cross-linking, and sequencing.

In Vivo Applications: Exploring the use of these modified nucleosides in living cells and organisms to study biological processes in their native context.

The continued development of synthetic methodologies and a deeper understanding of the interactions between modified nucleosides and biological systems will undoubtedly lead to the creation of a new generation of powerful chemical biology tools based on substituted dideoxyuridine analogs.

Q & A

Q. What are the key synthetic pathways for Uridine, 2'-azido-5-bromo-2',3'-dideoxy-, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the uridine scaffold. For example, the 2'-azido group is introduced via nucleophilic substitution under anhydrous conditions, while bromination at the 5-position is achieved using bromine or N-bromosuccinimide in a controlled environment. Key intermediates, such as 2'-azido-5-bromo-2'-deoxy-3',5'-O-di(t-butyldimethylsilyl)uridine, are characterized using 1H/13C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm regioselectivity and purity . Protecting groups like t-butyldimethylsilyl (TBDMS) are critical to prevent unwanted side reactions during synthesis .

Q. How is the purity and stability of this compound validated in biological assays?

Purity is assessed via reverse-phase HPLC with UV detection at 260 nm (characteristic absorbance of nucleosides). Stability under experimental conditions (e.g., cell culture media or buffered solutions) is monitored using LC-MS over time to detect decomposition products. For example, the 2'-azido group may hydrolyze under acidic conditions, necessitating pH-controlled environments .

Q. What are the primary biological screening models used to evaluate its antimicrobial or antiviral activity?

Standard assays include agar disk diffusion for antimicrobial activity against Gram-positive/negative bacteria and fungi . For antiviral studies, HIV-1 reverse transcriptase inhibition assays are employed, given the structural similarity of dideoxy nucleosides to natural substrates. Kinetic studies (e.g., IC50 determination) are performed using radiolabeled substrates or fluorescence-based polymerase assays .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. iodine at C5) impact biological activity and selectivity?

Comparative studies of analogues (e.g., 5-bromo vs. 5-iodo derivatives) reveal that bulkier halogens like iodine enhance binding affinity to viral polymerases due to increased hydrophobic interactions, but may reduce cellular uptake due to higher molecular weight. For example, 5-iodo derivatives showed 2-fold higher HIV-1 inhibition than brominated counterparts in vitro . Molecular docking simulations (using software like AutoDock Vina) can predict binding poses and guide rational design .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from variations in solubility, protecting group removal efficiency, or cell permeability . For instance, TBDMS-protected intermediates in synthesis may reduce solubility, leading to underestimation of activity in cell-based assays. Methodological adjustments include:

  • Using prodrug approaches (e.g., phosphoramidate derivatives) to enhance bioavailability .
  • Validating activity across multiple cell lines (e.g., primary lymphocytes vs. immortalized cells) to account for metabolic differences .

Q. How can computational modeling optimize the design of derivatives targeting viral polymerases?

Density Functional Theory (DFT) calculations predict electronic effects of substituents on nucleoside reactivity, while molecular dynamics (MD) simulations assess conformational stability in enzyme active sites. For example, the 2'-azido group’s electron-withdrawing properties were shown to destabilize the ribose ring in MD studies, guiding the synthesis of more stable 3'-deoxy analogues .

Q. What isotopic labeling methods are used to track metabolic incorporation into DNA/RNA?

5-Bromo-2'-deoxyuridine (BrdU) analogues are often labeled with stable isotopes (e.g., 15N or 13C) for tracking via LC-MS/MS or isotope-ratio mass spectrometry . For 2'-azido derivatives, click chemistry (e.g., azide-alkyne cycloaddition) with fluorescent probes enables visualization of incorporation in cellular DNA .

Methodological Considerations Table

Aspect Techniques/Approaches Key References
Synthesis TBDMS protection, bromination, azide substitution
Characterization NMR, HRMS, HPLC
Antiviral Screening HIV-1 RT inhibition assays, IC50 kinetics
Computational Design DFT, MD simulations, AutoDock Vina
Metabolic Tracking Isotopic labeling, click chemistry with fluorescent probes

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